molecular formula C22H21N3O3 B2872471 2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2309222-86-2

2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2872471
CAS RN: 2309222-86-2
M. Wt: 375.428
InChI Key: GQMMGTIXZUAMDB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as EPPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is its potent anti-inflammatory and anti-cancer activities. It is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. One of the areas of interest is the development of more efficient synthesis methods to improve the yield of this compound. Another area of interest is the investigation of the potential use of this compound as a drug for the treatment of Alzheimer's disease. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of more water-soluble derivatives of this compound may improve its efficacy in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific research areas. The synthesis of this compound is relatively simple, and it exhibits potent anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use as a drug for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves the reaction of 4-ethoxyaniline and 2-phenoxyethyl bromide in the presence of potassium carbonate and copper powder. The reaction mixture is then heated under reflux conditions to obtain the desired product. The yield of this compound obtained through this method is around 70%.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use as a drug for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-27-19-10-8-17(9-11-19)20-16-21-22(26)24(12-13-25(21)23-20)14-15-28-18-6-4-3-5-7-18/h3-13,20-21,23H,2,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHFSCFFUFJCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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